Etoperidone hydrochloride
Description
Classification and Chemical Context within Phenylpiperazine Antidepressants
Etoperidone (B1204206) is classified as a phenylpiperazine-substituted triazole derivative. nih.govdrugbank.com This structural characteristic places it in the category of atypical antidepressants. drugbank.com Chemically, it is an analog of trazodone (B27368) and shares a similar pharmacological profile. nih.govdrugbank.com The phenylpiperazine group is a key feature of several psychoactive compounds, and in the case of etoperidone, it is linked to a triazole moiety. patsnap.comnih.gov This unique combination is responsible for its distinct mechanism of action. Nefazodone (B1678010), another related compound, is described as an alpha-phenoxyl derivative of etoperidone. wikipedia.org
The activity of etoperidone is largely attributed to its major metabolite, 1-(3'-chlorophenyl)piperazine (mCPP). nih.govdrugbank.com This metabolite interacts with a variety of serotonergic and adrenergic receptors. nih.govdrugbank.com Specifically, mCPP acts as an agonist at the 5-HT2c receptor and an antagonist at the 5-HT2a receptor. nih.govdrugbank.com The parent etoperidone structure also contributes to activity at α-adrenergic receptors. nih.govdrugbank.com
Historical Trajectory of Research and Development
Etoperidone was developed by the Italian pharmaceutical company Angelini Francesco ACRAF and was first introduced in Europe in 1977. nih.govdrugbank.comdrugbank.com Its development names included ST-1191 and McN-A-2673-11. wikipedia.org The International Nonproprietary Name (INN) "etoperidone" was proposed in 1976 and officially recommended the following year. wikipedia.org
Research into etoperidone has explored its potential for treating depression, tremors associated with Parkinson's disease, extrapyramidal symptoms, and male impotence. nih.govdrugbank.com Early clinical studies investigated its efficacy and mechanism of action. However, it is uncertain whether etoperidone was ever widely marketed, and its current status is listed as withdrawn. nih.govdrugbank.com
A significant area of research has been the compound's pharmacokinetics. Studies in healthy male subjects who received a single oral dose of [14C] etoperidone HCl revealed extensive metabolism. nih.gov The study identified 21 different metabolites in plasma, urine, and feces, with less than 0.01% of the original drug excreted unchanged. nih.govnih.gov The primary metabolic pathways were identified as alkyl oxidation, piperazinyl oxidation, N-dealkylation, phenyl hydroxylation, and conjugation. nih.govnih.gov
The research also highlighted a biphasic effect on serotonin (B10506) transmission, involving both receptor inhibition and reuptake inhibition of serotonin, norepinephrine (B1679862), and dopamine (B1211576). nih.govdrugbank.com This dual action, coupled with the inhibition of α-adrenergic receptors, led to tolerability issues at effective doses. nih.govdrugbank.com This challenge prompted further research to develop derivatives like nefazodone, with a more separated serotonergic and adrenergic profile. nih.govdrugbank.com
Current Research Status and Significance
Currently, etoperidone is primarily used for research and educational purposes. nih.gov Its development has been halted, with the maximum clinical trial phase reached being Phase II. nih.gov The compound's complex pharmacology, particularly the actions of its main metabolite mCPP, continues to be of interest in neuropharmacology. patsnap.com The study of etoperidone and its derivatives has contributed to a deeper understanding of the role of different serotonin and adrenergic receptors in the treatment of depression and other neurological disorders.
Recent research has also explored the use of deuterated forms of etoperidone, such as Etoperidone-d8 hydrochloride, as tracers in drug development to study pharmacokinetic and metabolic profiles. medchemexpress.com While the clinical application of etoperidone itself is no longer pursued, its historical and chemical context provides a valuable case study in the evolution of antidepressant drug design.
Detailed Research Findings
Pharmacodynamics
Etoperidone exhibits a complex interaction with various neurotransmitter systems. It acts as a serotonin antagonist and reuptake inhibitor (SARI). wikipedia.org Its binding affinity for different receptors has been quantified, providing insight into its pharmacological effects.
| Receptor/Transporter | Binding Affinity (Ki, nM) | Species |
| 5-HT2A Receptor | 36 | Human |
| α1-Adrenergic Receptor | 38 | Human |
| 5-HT1A Receptor | 85 (potential partial agonist) | Human |
| α2-Adrenergic Receptor | 570 | Human |
| Serotonin Transporter (SERT) | 890 | Human |
| D2 Receptor | 2,300 | Human |
| H1 Receptor | 3,100 | Human |
| Norepinephrine Transporter (NET) | 20,000 | Human |
| Dopamine Transporter (DAT) | 52,000 | Human |
| Muscarinic Acetylcholine (B1216132) Receptors | >35,000 | Human |
| Data sourced from Wikipedia wikipedia.org |
The primary activity of etoperidone is mediated by its major metabolite, mCPP, which is an agonist at 5-HT2c receptors and an antagonist at 5-HT2a receptors. nih.govdrugbank.com Etoperidone itself also inhibits α-adrenergic receptors. nih.govdrugbank.com
Pharmacokinetics
The pharmacokinetic profile of etoperidone is characterized by high metabolism and variability.
| Parameter | Value |
| Bioavailability | Highly variable, as low as 12% |
| Time to Peak Plasma Concentration | 1.4 - 4.8 hours |
| Protein Binding | High |
| Volume of Distribution | 0.23 - 0.69 L/kg |
| Clearance | 1.01 ml/min |
| Terminal Half-life | 21.7 hours |
| Excretion | 78.8% in urine, 9.6% in feces |
| Data sourced from PubChem and DrugBank Online nih.govdrugbank.com |
Etoperidone is extensively metabolized into 21 different metabolites. nih.gov The main metabolic pathways include alkyl oxidation, piperazinyl oxidation, N-dealkylation, phenyl hydroxylation, and conjugation. nih.govnih.gov
Structure
2D Structure
Properties
IUPAC Name |
2-[3-[4-(3-chlorophenyl)piperazin-1-yl]propyl]-4,5-diethyl-1,2,4-triazol-3-one;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H28ClN5O.ClH/c1-3-18-21-25(19(26)24(18)4-2)10-6-9-22-11-13-23(14-12-22)17-8-5-7-16(20)15-17;/h5,7-8,15H,3-4,6,9-14H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BHKPQZVLIZKSAG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NN(C(=O)N1CC)CCCN2CCN(CC2)C3=CC(=CC=C3)Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H29Cl2N5O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
52942-31-1 (Parent) | |
| Record name | Etoperidone hydrochloride [USAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057775221 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID30967410 | |
| Record name | 2-{3-[4-(3-Chlorophenyl)piperazin-1-yl]propyl}-4,5-diethyl-2,4-dihydro-3H-1,2,4-triazol-3-one--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30967410 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
414.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
57775-22-1, 52942-37-7 | |
| Record name | 3H-1,2,4-Triazol-3-one, 2-[3-[4-(3-chlorophenyl)-1-piperazinyl]propyl]-4,5-diethyl-2,4-dihydro-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=57775-22-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3H-1,2,4-Triazol-3-one, 2-[3-[4-(3-chlorophenyl)-1-piperazinyl]propyl]-4,5-diethyl-2,4-dihydro-, hydrochloride (1:?) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=52942-37-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(3-(4-(3-Chlorophenyl)piperazin-1-yl)propyl)-4,5-diethyl-2,4-dihydro-3H-1,2,4-triazol-3-one hydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052942377 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Etoperidone hydrochloride [USAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057775221 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Etoperidone hydrochloride | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=304398 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-{3-[4-(3-Chlorophenyl)piperazin-1-yl]propyl}-4,5-diethyl-2,4-dihydro-3H-1,2,4-triazol-3-one--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30967410 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-[3-[4-(3-chlorophenyl)piperazin-1-yl]propyl]-4,5-diethyl-2,4-dihydro-3H-1,2,4-triazol-3-one monohydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.055.384 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ETOPERIDONE HYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2FSU2FR80J | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis and Structural Analogues Research
Methodologies for Etoperidone (B1204206) Hydrochloride Synthesis
Detailed, step-by-step published syntheses specifically for Etoperidone hydrochloride are not extensively available in the scientific literature. However, based on the synthesis of other long-chain arylpiperazines, a general and plausible methodology can be described. The synthesis of related compounds, such as trazodone (B27368), often involves the N-alkylation of an appropriate arylpiperazine derivative. mdpi.comresearchgate.net
A likely synthetic route for etoperidone would involve a nucleophilic substitution reaction. The key precursors for this synthesis would be:
1-(3-chlorophenyl)piperazine (B195711): This forms the core phenylpiperazine moiety of the final compound.
A functionalized 4,5-diethyl-1,2,4-triazol-3-one derivative: This part of the molecule would contain the triazolone ring and would be attached to a three-carbon (propyl) chain bearing a leaving group, such as a halogen (e.g., chlorine, bromine).
The synthesis would proceed by reacting 1-(3-chlorophenyl)piperazine with the halo-propyl-diethyl-triazolone derivative in the presence of a base. The base facilitates the deprotonation of the secondary amine on the piperazine (B1678402) ring, increasing its nucleophilicity to attack the electrophilic carbon of the propyl chain and displace the halide, forming the final carbon-nitrogen bond. The resulting etoperidone free base would then be treated with hydrochloric acid to form the more stable and soluble hydrochloride salt.
Structural Relationships with Trazodone and Nefazodone (B1678010)
Etoperidone is classified as a structural analogue of trazodone and nefazodone. wikipedia.orgnih.govdrugbank.com All three compounds share a common chemical scaffold, the phenylpiperazine group, specifically 1-(3-chlorophenyl)piperazine (mCPP). nih.govdrugbank.comncats.io This mCPP portion is also a known active metabolite of all three parent compounds. nih.govncats.io
The primary structural distinction between these molecules lies in the side chain attached to the second nitrogen atom of the central piperazine ring.
Etoperidone features a 4,5-diethyl-1,2,4-triazol-3-one ring connected via a propyl linker. wikipedia.org
Trazodone incorporates a triazolopyridine moiety. nih.gov
Nefazodone contains a phenyl-substituted triazolone ring. nih.gov
These structural differences, particularly in the side chain, are responsible for their distinct pharmacological profiles.
| Compound | Core Moiety | Distinctive Side Chain Moiety |
|---|---|---|
| Etoperidone | 1-(3-chlorophenyl)piperazine | Propyl-linked 4,5-diethyl-1,2,4-triazol-3-one |
| Trazodone | 1-(3-chlorophenyl)piperazine | Propyl-linked s-Triazolo[4,3-a]pyridin-3(2H)-one |
| Nefazodone | 1-(3-chlorophenyl)piperazine | Propyl-linked 3-ethyl-4-(2-phenoxyphenyl)-Δ2-1,2,4-triazolin-5-one |
Design and Investigation of Etoperidone Derivatives and Analogues
The design of derivatives and analogues of a lead compound like etoperidone is a common strategy in medicinal chemistry to refine its pharmacological properties.
The pharmacological activity of etoperidone is defined by its binding affinity to various neurotransmitter receptors. wikipedia.orgmedchemexpress.com Research strategies to modulate these functions in new analogues focus on altering the molecular structure to change receptor affinity and selectivity. The serotonergic, noradrenergic, and dopaminergic systems are key targets in the design of such central nervous system agents. nih.gov
Etoperidone's known binding profile serves as a baseline for designing new molecules. Modifications to either the phenylpiperazine core or the triazolone side chain can significantly impact receptor interactions. For instance:
Substitution on the Phenyl Ring: Altering the position or type of substituent on the phenyl ring can change the electronic and steric properties of the molecule, thereby affecting its fit and affinity for receptor binding pockets.
Modification of the Triazolone Side Chain: Changing the alkyl groups (the two ethyl groups) on the triazolone ring to larger or smaller groups can influence lipophilicity and steric hindrance, which can fine-tune selectivity between different receptor subtypes, such as 5-HT1A, 5-HT2A, and α-adrenergic receptors. researchgate.netnih.gov
This structure-activity relationship (SAR) approach allows for the rational design of new compounds with potentially enhanced affinity for a desired target or a more selective profile to reduce off-target effects. researchgate.net
| Receptor Target | Etoperidone Binding Affinity (Kd or Ki in nM) | Reference |
|---|---|---|
| 5-HT2A Receptor | 36 | wikipedia.orgmedchemexpress.com |
| α1-Adrenergic Receptor | 38 | wikipedia.orgmedchemexpress.com |
| 5-HT1A Receptor | 85 | wikipedia.orgmedchemexpress.com |
| α2-Adrenergic Receptor | 570 | wikipedia.orgmedchemexpress.com |
| Serotonin (B10506) Transporter (SERT) | 890 | wikipedia.org |
| Norepinephrine (B1679862) Transporter (NET) | 20,000 | wikipedia.org |
| Dopamine (B1211576) Transporter (DAT) | 52,000 | wikipedia.org |
The triazole ring is a key structural feature in etoperidone and is recognized in medicinal chemistry for its diverse pharmacological potential. ijmtlm.orgijmtlm.org The evaluation of novel triazole-containing analogues, including potential derivatives of etoperidone, follows a standardized discovery and development process.
Synthesis and Structural Characterization: New derivatives are first synthesized using established chemical methods. Their molecular structures are then rigorously confirmed using spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and mass spectrometry. ijmtlm.orgnih.gov
Computational Docking: Before extensive biological testing, computational (in silico) docking studies are often employed. These studies model the interaction between the novel compound and its putative protein target (e.g., a serotonin receptor), predicting binding affinity and the specific molecular interactions involved. ijmtlm.orgijmtlm.org
Biological Evaluation: The synthesized compounds undergo a battery of in vitro assays to determine their actual pharmacological activity. This typically includes radioligand binding assays to measure their affinity for a panel of relevant receptors and functional assays to determine whether they act as agonists, antagonists, or partial agonists at these targets. ijmtlm.orgnih.gov
This systematic evaluation is crucial for identifying promising lead compounds for further development and for building a comprehensive understanding of the structure-activity relationships within a chemical series. ijmtlm.org
Pharmacological Investigations of Etoperidone Hydrochloride
Pharmacodynamics
The mechanism of action of etoperidone (B1204206) involves a dual effect on the central serotonergic system. drugbank.comnih.gov It demonstrates the ability to both inhibit serotonin (B10506) receptors and block the reuptake of serotonin, as well as norepinephrine (B1679862) and dopamine (B1211576) to a lesser extent. drugbank.com This biphasic activity, exhibiting both antagonistic and agonistic (likely through its metabolite) properties on serotonergic transmission, defines its complex pharmacodynamic profile. nih.gov
Receptor Binding Affinity and Selectivity Profiling
Etoperidone hydrochloride exhibits a broad receptor binding profile, with varying affinities for several key neurotransmitter receptors implicated in mood regulation. wikipedia.orgmental-health-matters.org Its therapeutic and side effect profile is a direct consequence of these interactions.
Etoperidone displays a notable affinity for serotonin receptors, acting as an antagonist at the 5-HT2A receptor and potentially as a partial agonist at the 5-HT1A receptor. wikipedia.orgmedchemexpress.com The activity at the 5-HT2C receptor is largely attributed to its active metabolite, mCPP, which acts as an agonist. drugbank.comncats.io The antagonism of 5-HT2A receptors is a key feature of its mechanism, shared with other SARIs. wikipedia.orgdrugbank.com
Significant interaction with adrenergic receptors is a prominent feature of etoperidone's pharmacology. drugbank.com It demonstrates high affinity for the α1-adrenergic receptor and a lower affinity for the α2-adrenergic receptor, acting as an antagonist at both. wikipedia.orgncats.iomedchemexpress.com This α-adrenergic blockade is associated with some of the cardiovascular and sedative effects of the compound. drugbank.com
Etoperidone's affinity for the dopamine D2 receptor is considerably weak. wikipedia.orgmental-health-matters.org This low affinity for D2 receptors distinguishes it from typical antipsychotic agents and suggests a lower propensity for dopamine-related side effects. wikipedia.org
Receptor Binding Affinity of Etoperidone
| Receptor Subtype | Binding Affinity (Ki, nM) |
|---|---|
| 5-HT2A | 36 |
| α1-Adrenergic | 38 |
| 5-HT1A | 85 |
| α2-Adrenergic | 570 |
| D2 | 2,300 |
| H1 | 3,100 |
Note: The smaller the Ki value, the stronger the binding affinity. wikipedia.org
Neurotransmitter Reuptake Inhibition Potency and Selectivity
In addition to its receptor blocking activities, etoperidone also functions as a reuptake inhibitor for several monoamine neurotransmitters. wikipedia.orgdrugbank.com However, its potency in this regard is relatively weak compared to its receptor antagonist properties. wikipedia.org It demonstrates the highest affinity for the serotonin transporter (SERT), followed by the norepinephrine transporter (NET), and has negligible affinity for the dopamine transporter (DAT). wikipedia.orgmental-health-matters.org
Neurotransmitter Transporter Binding Affinity of Etoperidone
| Transporter | Binding Affinity (Ki, nM) |
|---|---|
| Serotonin Transporter (SERT) | 890 |
| Norepinephrine Transporter (NET) | 20,000 |
Note: The smaller the Ki value, the stronger the binding affinity. wikipedia.org
Cellular and Molecular Mechanisms of Action
Beyond its effects on monoamine transporters, the pharmacological activity of this compound is further defined by its direct interactions with various postsynaptic receptors and the actions of its primary metabolite.
Etoperidone exhibits a biphasic, or dual, effect on central serotonergic transmission. nih.gov This is characterized by an initial antagonist action at serotonin receptors, followed by an agonistic action. nih.gov This dual effect is largely attributed to the parent compound's receptor blockade and the subsequent formation of an active metabolite, meta-chlorophenylpiperazine (m-CPP). nih.gov The parent compound acts as an antagonist at certain serotonin receptors, while m-CPP is known to have agonistic properties at others. nih.gov Studies in rats demonstrated this biphasic nature, where etoperidone initially inhibited a 5-HTP-induced head twitch response (antagonism) but at higher doses produced a stimulating action that was preventable by serotonin antagonists, suggesting a metabolite-driven agonistic effect. nih.gov
The postsynaptic effects of etoperidone are complex, involving direct antagonism of specific serotonin receptors and the distinct actions of its metabolite, m-CPP. Etoperidone itself is a potent antagonist of the 5-HT2A receptor, with a Ki value of 36 nM. drugbank.com It also demonstrates antagonistic activity at the 5-HT1A receptor, though it may act as a weak partial agonist at this site as well. drugbank.com
Table 2: Postsynaptic Receptor Binding Affinity of this compound
| Receptor | Ki (nM) | Action | Species |
|---|---|---|---|
| 5-HT2A | 36 | Antagonist | Human |
| 5-HT1A | 85 | Antagonist / Partial Agonist | Human |
| α1-adrenergic | 38 | Antagonist | Human |
| α2-adrenergic | 570 | Antagonist | Human |
| D2 | 2,300 | Antagonist | Human |
| H1 | 3,100 | Antagonist | Human |
| Muscarinic Acetylcholine (B1216132) | >35,000 | Antagonist | Human |
Data sourced from Wikipedia and Mental Health Matters. drugbank.comdrugs.com
Currently, there is no scientific literature available that describes a direct interaction between this compound and acetylcholinesterase (AChE) binding sites. However, studies have shown that etoperidone has a very weak affinity for muscarinic acetylcholine receptors, with a Ki value greater than 35,000 nM. drugbank.com
Pharmacokinetics of this compound
The journey of this compound through the body involves a series of complex processes, from its initial absorption into the bloodstream to its eventual elimination. This section delves into the pharmacokinetic profile of etoperidone, exploring its absorption, distribution, metabolism, and excretion, which collectively determine its therapeutic and pharmacological effects.
Absorption Dynamics and Bioavailability Variability
Following oral administration, etoperidone is well absorbed from the gastrointestinal tract. However, the rate and extent of absorption, and consequently its bioavailability, exhibit significant variability among individuals. This variability can be substantial, with bioavailability reported to be as low as 12% in some cases. The primary reason for this low and variable bioavailability is the extensive first-pass metabolism in the liver, where a significant portion of the drug is metabolized before it can reach systemic circulation. The time to reach peak plasma concentration (Tmax) has been observed to range from approximately 1.4 to 4.8 hours, indicating a relatively moderate rate of absorption. drugbank.com
Distribution Characteristics and Protein Binding
Once absorbed, etoperidone is distributed throughout the body. While specific data on the tissue distribution and volume of distribution for etoperidone are not extensively detailed in the provided search results, general principles of drug distribution apply. The extent of a drug's distribution is influenced by its ability to bind to plasma proteins. Drugs that are highly bound to plasma proteins are largely confined to the vascular space, whereas drugs with low protein binding can more readily distribute into various tissues. The degree of protein binding for etoperidone itself is not explicitly stated in the search results. However, it is a critical factor that influences the amount of free, pharmacologically active drug available to interact with its target receptors.
Metabolic Pathways and Metabolite Formation
Etoperidone undergoes extensive metabolism, resulting in the formation of numerous metabolites. drugbank.com In vitro studies have been instrumental in elucidating the intricate metabolic pathways and identifying the key enzymes involved in its biotransformation.
The metabolism of etoperidone is characterized by several primary chemical reactions. In vitro investigations with human hepatic S9 fractions have identified three main metabolic pathways:
Alkyl Hydroxylation: This reaction involves the addition of a hydroxyl group to the ethyl side chain of the etoperidone molecule. nih.govtandfonline.comairitilibrary.com
Phenyl Hydroxylation: This pathway entails the hydroxylation of the phenyl ring of the etoperidone structure. nih.govtandfonline.comairitilibrary.com
N-Dealkylation: This process involves the removal of an alkyl group from a nitrogen atom, leading to the formation of key metabolites. nih.govtandfonline.comairitilibrary.com
The extensive metabolism of etoperidone leads to the formation of at least 21 different metabolites that have been detected in plasma, urine, and feces. drugbank.com Two of the most significant metabolites that have been characterized are:
5-(1-hydroxyethyl) etoperidone (OH-ethyl-Et or M1): Formed via alkyl hydroxylation, this is another major metabolite. nih.govtandfonline.comairitilibrary.com Kinetic studies have indicated that the pathway leading to the formation of OH-ethyl-Et is the most efficient in eliminating the parent drug. nih.govtandfonline.com
Other identified metabolites include OH-phenyl-Et (M2), formed by phenyl hydroxylation, and triazole propyl aldehyde (M6), another product of N-dealkylation. nih.govtandfonline.comairitilibrary.com Further metabolic steps lead to the formation of additional metabolites from these primary products. tandfonline.com
The metabolism of etoperidone is primarily mediated by the cytochrome P450 (CYP) enzyme system in the liver. Specifically, CYP3A4 has been identified as the predominant enzyme responsible for the metabolism of etoperidone in humans. nih.govtandfonline.comresearchgate.net
Studies using microsomes expressing individual recombinant CYPs have shown that the formation rates of the primary metabolites (M1, M2, and M8/mCPP) were significantly higher (10 to 100-fold greater) with CYP3A4 compared to other CYP isoforms. nih.govtandfonline.com The involvement of CYP3A4 is further supported by inhibition studies, where the CYP3A4-specific inhibitor ketoconazole (B1673606) markedly inhibited the formation of these metabolites. nih.govtandfonline.com Furthermore, the conversion of the major metabolite M1 to mCPP is also predominantly catalyzed by CYP3A4. nih.govtandfonline.com
Interactive Data Table: Key Pharmacokinetic Parameters of Etoperidone
| Parameter | Value | Reference |
|---|---|---|
| Bioavailability | Highly variable, as low as 12% | drugbank.com |
| Time to Peak Plasma Concentration (Tmax) | 1.4 - 4.8 hours | drugbank.com |
| Primary Metabolizing Enzyme | CYP3A4 | nih.govtandfonline.comresearchgate.net |
Interactive Data Table: Major Metabolic Pathways and Metabolites of Etoperidone
| Metabolic Pathway | Key Metabolite(s) | Enzyme Involvement | Reference |
|---|---|---|---|
| Alkyl Hydroxylation | 5-(1-hydroxyethyl) etoperidone (OH-ethyl-Et/M1) | CYP3A4 | nih.govtandfonline.comairitilibrary.com |
| Phenyl Hydroxylation | OH-phenyl-Et (M2) | CYP3A4 | nih.govtandfonline.comairitilibrary.com |
| N-Dealkylation | 1-(3-chlorophenyl)piperazine (B195711) (mCPP/M8), Triazole propyl aldehyde (M6) | CYP3A4 | nih.govtandfonline.comairitilibrary.com |
Excretion Profiles and Routes
This compound undergoes extensive metabolism in the body, with the resulting metabolites being the primary substances eliminated. drugbank.comtandfonline.com Research indicates that renal excretion is the principal pathway for the removal of etoperidone metabolites. drugbank.com Following oral administration, a significant majority of the dose is recovered in the urine, while a smaller portion is eliminated through feces. drugbank.com
Detailed analyses have shown that approximately 78.8% of an oral dose is excreted in the urine, with an additional 9.6% found in feces. drugbank.com The parent compound, etoperidone, constitutes a very small fraction of the excreted substances, with less than 0.01% of the dose being eliminated as the unchanged drug. drugbank.com The vast majority of the eliminated dose consists of at least 21 different metabolites. drugbank.com
The biotransformation of etoperidone is complex, involving five main reaction pathways:
Alkyl oxidation drugbank.com
Piperazinyl oxidation drugbank.com
N-dealkylation drugbank.comairitilibrary.com
Phenyl hydroxylation drugbank.com
Conjugation drugbank.com
In humans, the major circulating metabolites identified include 5-(1-hydroxyethyl) etoperidone, 4-hydroxy-phenyletoperidone, and meta-chlorophenylpiperazine (mCPP). tandfonline.com
| Excretion Route | Percentage of Oral Dose (%) |
|---|---|
| Urine | 78.8 |
| Feces | 9.6 |
| Unchanged Etoperidone (Total) | <0.01 |
Elimination Kinetics
The elimination kinetics of this compound are characterized by several key pharmacokinetic parameters that describe the drug's passage through and removal from the body. Following oral administration, etoperidone exhibits a terminal half-life of approximately 21.7 hours. drugbank.com The half-life of a drug is the time it takes for the concentration of the drug in the body to be reduced by half. mind.org.uk
The apparent clearance of etoperidone, which represents the theoretical volume of plasma from which the drug is completely removed per unit of time, has been measured at 1.01 ml/min. drugbank.com The volume of distribution, a parameter that relates the amount of drug in the body to its concentration in the blood or plasma, ranges from 0.23 to 0.69 L/kg, influenced by its high protein binding. drugbank.com
| Pharmacokinetic Parameter | Value |
|---|---|
| Terminal Half-Life (t½) | 21.7 hours |
| Apparent Clearance (Cl) | 1.01 ml/min |
| Volume of Distribution (Vd) | 0.23 - 0.69 L/kg |
Preclinical Research and Investigational Models
In Vitro Studies
In vitro studies are crucial for elucidating the molecular mechanisms of a drug. The following subsections describe the key findings from laboratory-based assays involving etoperidone (B1204206) hydrochloride.
Receptor binding assays are used to determine the affinity of a compound for various receptors. Etoperidone has been characterized as a serotonin (B10506) antagonist and reuptake inhibitor (SARI). Its binding profile reveals a complex interaction with multiple neurotransmitter receptors.
Studies have determined the inhibitory constant (Ki) of etoperidone for a range of receptors, indicating its binding affinity. A lower Ki value signifies a higher binding affinity. Etoperidone demonstrates a notable affinity for several serotonin (5-HT) and adrenergic receptors. Specifically, it acts as an antagonist at the 5-HT2A and α1-adrenergic receptors acnp.org. It also shows affinity for the 5-HT1A receptor, where it may act as a partial agonist acnp.org. Its affinity for dopamine (B1211576) D2, histamine (B1213489) H1, and muscarinic acetylcholine (B1216132) (mACh) receptors is comparatively weak acnp.org.
Table 1: Etoperidone Binding Affinity (Ki) for Human Receptors
| Receptor/Transporter | Ki (nM) |
|---|---|
| 5-HT2A | 36 |
| α1-Adrenergic | 38 |
| 5-HT1A | 85 |
| α2-Adrenergic | 570 |
| Serotonin Transporter (SERT) | 890 |
| D2 Dopamine | 2,300 |
| H1 Histamine | 3,100 |
| Norepinephrine (B1679862) Transporter (NET) | 20,000 |
| Muscarinic Acetylcholine (mACh) | >35,000 |
| Dopamine Transporter (DAT) | 52,000 |
Data sourced from publicly available pharmacological data. acnp.org
In addition to receptor binding, etoperidone's effects on the reuptake of neurotransmitters have been investigated. It has been shown to inhibit the reuptake of serotonin, norepinephrine, and dopamine researchgate.net. However, its affinity for the respective transporters is relatively weak compared to its receptor binding affinities. The Ki value for the serotonin transporter (SERT) is 890 nM, while its affinity for the norepinephrine transporter (NET) and dopamine transporter (DAT) is significantly lower, with Ki values of 20,000 nM and 52,000 nM, respectively acnp.org. This profile suggests that at therapeutic concentrations, the primary mechanism of action is likely receptor antagonism rather than potent reuptake inhibition.
Acetylcholinesterase inhibitors are a class of compounds that prevent the breakdown of the neurotransmitter acetylcholine nih.gov. A review of the published scientific literature did not yield specific studies evaluating the direct inhibitory effect of etoperidone hydrochloride on acetylcholinesterase.
The metabolic stability and pathways of etoperidone have been investigated using in vitro human liver preparations, such as hepatic S9 fractions and microsomes, which contain key drug-metabolizing enzymes airitilibrary.combioivt.com. These studies are essential for predicting a drug's pharmacokinetic profile in humans tandfonline.com.
In vitro studies with human hepatic S9 fractions revealed that etoperidone is extensively metabolized through three primary pathways: alkyl hydroxylation, phenyl hydroxylation, and N-dealkylation airitilibrary.combioivt.comaafp.org. These reactions lead to the formation of several metabolites, including OH-ethyl-Etoperidone, OH-phenyl-Etoperidone, and 1-m-chlorophenylpiperazine (mCPP) airitilibrary.comaafp.org. Kinetic studies indicated that the formation of OH-ethyl-Etoperidone is the most efficient metabolic pathway for eliminating the drug airitilibrary.comaafp.org.
Further investigations using microsomes with individually expressed recombinant cytochrome P450 (CYP) enzymes identified CYP3A4 as the predominant enzyme responsible for metabolizing etoperidone airitilibrary.comaafp.org. The formation rates of the primary metabolites were 10- to 100-fold greater with CYP3A4 compared to other CYP isoforms airitilibrary.comaafp.org. This was further confirmed by inhibition studies, where the CYP3A4-specific inhibitor ketoconazole (B1673606) markedly inhibited the formation of these metabolites airitilibrary.comaafp.org. Moreover, a strong correlation was observed between the production of etoperidone metabolites and CYP3A4 activity in 13 different human liver microsome samples airitilibrary.comaafp.org. The major metabolite, OH-ethyl-Etoperidone, is also further metabolized to mCPP, a reaction also catalyzed by CYP3A4 airitilibrary.comaafp.org. These findings strongly suggest that CYP3A4 is the main enzyme involved in the metabolism of etoperidone in humans airitilibrary.comaafp.org.
Patient-derived organoids (PDOs) are three-dimensional cell cultures that replicate the key characteristics of an organ and are emerging as a valuable tool in preclinical drug development and predictive toxicology aafp.orgmbbiosciences.com. These models can offer insights into human-specific drug responses and toxicities that may not be captured by traditional 2D cell cultures or animal models. A review of the current scientific literature indicates that specific studies utilizing patient-derived organoid models to evaluate the predictive toxicology of this compound have not been published.
In Vivo Studies (Animal Models)
Animal models are indispensable in preclinical research for evaluating the physiological and behavioral effects of a new chemical entity. Etoperidone has been studied in various animal models, primarily rodents, to understand its pharmacological effects in a living system.
In rats, etoperidone has demonstrated functional antagonism at serotonin 5-HT1A receptors. One study investigated its ability to block the effects of a 5-HT1A agonist, 8-OH-DPAT, in reserpinized rats. Etoperidone was shown to inhibit 8-OH-DPAT-induced reciprocal forepaw treading, with an ID50 of 17.4 mg/kg, indicating its antagonistic activity at these receptor sites in the central nervous system airitilibrary.com. However, the possibility of it being a weak partial agonist could not be ruled out airitilibrary.com.
Behavioral studies in rats have shown that etoperidone can produce sedation and signs consistent with alpha-adrenergic blockade aafp.org. In mice and rats, etoperidone inhibited head twitches induced by 5-hydroxytryptophan (B29612) (5-HTP), further supporting its interaction with the serotonergic system aafp.org. These in vivo findings complement the in vitro data and provide a more comprehensive understanding of etoperidone's pharmacological profile.
Preclinical Evaluation of this compound: An Overview of Investigational Models
This compound, a compound belonging to the phenylpiperazine class of drugs, has been a subject of preclinical investigation to characterize its pharmacological and toxicological profile. This article details the findings from various non-clinical research models employed to understand its efficacy and safety characteristics before consideration for human trials. The focus remains strictly on the data derived from these preclinical and investigational animal models.
The preclinical assessment of this compound involved a battery of in vivo studies designed to elucidate its neuropharmacological actions, behavioral effects, and safety margins. These studies utilized established animal models to predict the compound's potential therapeutic efficacy and identify potential hazards.
Neuropharmacological studies are fundamental in determining the mechanism of action of a psychoactive compound. For etoperidone, these models focused on its interaction with central serotonergic systems.
Brainstem Neurone Activity: In experiments using spinal rats, etoperidone demonstrated a complex, biphasic action on the central serotonin system, which is indicative of effects on brainstem neurone pathways. vivotecnia.com In a flexor reflex preparation model, intravenous doses of 1 mg/kg and higher produced a stimulating action, suggesting a serotonin agonist effect. vivotecnia.com This stimulation was effectively abolished by serotonin antagonists such as cyproheptadine (B85728) and danitracen, as well as by the drug metabolism inhibitor SKF-525A. vivotecnia.com This suggests that the agonistic activity may be linked to a metabolite of etoperidone. vivotecnia.com Conversely, the serotonin uptake inhibitor clomipramine (B1669221) did not prevent this stimulating action. vivotecnia.com
Head Twitch Reaction: The head twitch reaction (HTR) in rodents is a behavioral model widely used to assess 5-HT2A receptor activation. vivotecnia.com Etoperidone was shown to inhibit the head twitch reaction induced by 5-hydroxytryptophan (5-HTP) in both mice and rats, demonstrating serotonin antagonist properties. vivotecnia.com The median effective dose (ED50) required to produce this inhibition was determined in these species. vivotecnia.com This finding, combined with the results from the flexor reflex model, points to a dual action of etoperidone on serotonergic transmission, exhibiting characteristics of both a 5-HT antagonist and, likely through a metabolite, a 5-HT agonist. vivotecnia.com
| Animal Model | ED50 (mg/kg, i.p.) |
|---|---|
| Mice | 2.89 |
| Rats | 2.29 |
Behavioral pharmacology models in animals are essential for predicting the potential therapeutic effects of compounds for psychiatric disorders. Standard models for assessing antidepressant-like activity include the forced swim test and the learned helplessness model.
Forced Swim Test (FST): The FST is a widely used rodent behavioral test for evaluating the efficacy of antidepressant compounds. vivotecnia.com The test is based on the principle that when placed in an inescapable cylinder of water, animals will eventually adopt an immobile posture, which is interpreted as a state of "behavioral despair". europa.eumums.ac.ir Antidepressant medications typically reduce the duration of this immobility, causing the animals to spend more time engaged in active, escape-oriented behaviors. nih.gov The test is valued for its sensitivity to a broad range of antidepressant drugs and its high predictive validity. europa.eu
Learned Helplessness Model: The learned helplessness paradigm is another extensively studied animal model of depression. nih.govccohs.ca In this model, animals are first exposed to a series of uncontrollable and inescapable aversive stimuli (e.g., foot shocks). ccohs.cafda.gov Subsequently, when placed in a new situation where escape is possible, these animals exhibit a deficit in acquiring the avoidance task. ccohs.ca This failure to learn to escape is considered analogous to the hopelessness and passivity seen in human depression. fda.govnih.gov The model has demonstrated specificity in that the learned helplessness deficit can be reversed by chronic administration of various types of antidepressants, but not by anxiolytics, neuroleptics, or stimulants. nih.gov
Toxicological assessments are critical for defining the safety profile of an investigational drug. These evaluations include acute and chronic safety studies, as well as specific assessments for neurotoxicity and cardiovascular safety.
Acute toxicity studies aim to determine the effects of a single, high dose of a substance, often establishing the median lethal dose (LD50). ccohs.cafda.gov Chronic, or repeated-dose, toxicity studies investigate the effects of long-term exposure to a compound over periods ranging from several weeks to months. europa.eumums.ac.irwuxiapptec.comecfr.gov
In a teratological study in rats, a high oral dose of etoperidone (300 mg/kg) administered during organogenesis produced toxic effects in the maternal animals, including behavioral changes and, in some cases, death. This dose also resulted in a slight increase in embryofetal mortality. A lower dose of 100 mg/kg still induced behavioral changes in the mothers but did not have an observable effect on the fetuses. Specific LD50 values for etoperidone and findings from dedicated subchronic or chronic repeated-dose toxicity studies were not available in the reviewed literature.
Neurotoxicity assessments are designed to identify adverse effects on the central or peripheral nervous system. nih.gov The Functional Observational Battery (FOB) is a noninvasive screening procedure used in rodents to detect and quantify gross functional and behavioral deficits following chemical exposure. nih.govmds-usa.comnih.gov The FOB includes observations of the animal's appearance, behavior in its home cage and in an open field, and its reactivity to various stimuli, providing a broad assessment of neurological function. mds-usa.comresearchgate.netnih.gov
Specific studies evaluating etoperidone using a standardized Functional Observational Battery were not identified. However, general "behavioural changes" were noted in female rats at maternally toxic doses (100 and 300 mg/kg) during a developmental toxicity study, suggesting potential central nervous system effects at high exposure levels.
Cardiovascular safety is a primary concern in drug development. vivotecnia.comvivotecnia.comfda.govfrontiersin.orgnih.gov The standard preclinical model for assessing cardiovascular risk involves the use of conscious, telemetry-instrumented dogs. vivotecnia.comvivotecnia.comfrontiersin.orgnih.gov This methodology allows for continuous monitoring of key cardiovascular parameters such as blood pressure, heart rate, and electrocardiogram (ECG) intervals (including the QT interval) in unrestrained animals, providing high-quality data that closely resembles the clinical setting. vivotecnia.comvivotecnia.com
While this is the established model for cardiovascular safety profiling, specific preclinical studies detailing the effects of this compound on hemodynamic and electrocardiographic parameters in a conscious dog telemetry model were not found in the reviewed literature.
Comparing an investigational compound to existing drugs is a key step in understanding its relative pharmacological profile. Such studies can highlight similarities and differences in mechanism of action and potential efficacy.
Etoperidone has been directly compared to its parent compound, trazodone (B27368), and the metabolite m-chlorophenylpiperazine (MCPP) to elucidate its functional activity at serotonin 5-HT1A receptors in vivo. nih.gov In a model using reserpinized rats, the ability of these compounds to block the 5-HT1A agonist-induced behavior of reciprocal forepaw treading (RFT) was measured. nih.gov Etoperidone, trazodone, and MCPP all inhibited the RFT induced by the 5-HT1A agonist 8-OH-DPAT, indicating an antagonistic action at this receptor. nih.gov The results suggest a predominant antagonistic activity for all three compounds at 5-HT1A receptor sites in the rat central nervous system. nih.gov
| Compound | ID50 (mg/kg, IP) |
|---|---|
| Etoperidone | 17.4 |
| Trazodone | 23.8 |
| MCPP | 13.4 |
Clinical Research Investigations
Phase 0 Studies: Microdosing and Early Human Pharmacological Characterization
Phase 0 studies are exploratory trials conducted very early in the clinical development process. They involve administering sub-therapeutic doses of a drug to a small number of subjects to gather preliminary data on its pharmacokinetics (how the body processes the drug) and pharmacodynamics (how the drug affects the body).
There is no publicly available information to suggest that Etoperidone (B1204206) hydrochloride underwent Phase 0 or microdosing studies. This is consistent with the era in which it was developed, as the concept of Phase 0 trials was formally introduced by regulatory agencies much later.
Phase I Studies: Initial Human Safety and Pharmacokinetic Profiles
Phase I studies are the first stage of testing in humans, typically involving a small group of healthy volunteers. The primary goals are to evaluate the drug's safety, determine a safe dosage range, and identify its pharmacokinetic profile. While specific protocols and results from formal Phase I trials of Etoperidone are not detailed in the available literature, pharmacokinetic data from human studies have been reported. These findings are characteristic of the information typically gathered during Phase I development.
Key pharmacokinetic parameters for Etoperidone hydrochloride are summarized in the table below.
| Parameter | Value | Description |
| Time to Peak Plasma Concentration (Tmax) | 1.4 - 4.8 hours | The time it takes for the drug to reach its maximum concentration in the blood after oral administration. drugbank.com |
| Oral Bioavailability | Highly variable; as low as 12% | The proportion of the drug that enters the circulation when introduced into the body and is able to have an active effect. drugbank.com |
| Terminal Half-Life (t½) | ~21.7 hours | The time required for the concentration of the drug in the body to be reduced by one-half. drugbank.com |
| Metabolism | Hepatic (Liver) | Primarily metabolized in the liver, with a major active metabolite being m-chlorophenylpiperazine (mCPP). drugbank.comnih.gov |
| Excretion | Primarily renal (urine) | Approximately 79% of the dose is found in urine and about 10% in feces, overwhelmingly as metabolites. drugbank.com |
Phase II Studies: Exploratory Efficacy and Refined Safety Assessments in Patient Populations
Phase II studies are conducted in patients with the condition the drug is intended to treat. These trials aim to assess the drug's efficacy and further evaluate its safety in a larger group of individuals.
One available source notes that Etoperidone was also studied in patients with dementia and was found to have efficacy comparable to the antipsychotic agent thioridazine. mental-health-matters.org However, further details of this research, which would typically be established in Phase II trials, are not described.
Phase III Studies: Confirmatory Efficacy and Comprehensive Safety Evaluations
Phase III studies are large-scale, pivotal trials designed to confirm the drug's efficacy, monitor side effects, and compare it to commonly used treatments. Successful completion of Phase III trials is a prerequisite for seeking regulatory approval for marketing.
No comprehensive data from large-scale, confirmatory Phase III trials for this compound are available in the public domain. The fact that the drug was either never marketed or is no longer marketed in the regions where it was introduced suggests that it may not have undergone or successfully completed the extensive Phase III evaluations required for broader regulatory approval and market access. mental-health-matters.orgwikipedia.org
Phase IV Studies: Post-Marketing Surveillance and Long-Term Outcomes Research
Phase IV studies, also known as post-marketing surveillance, occur after a drug has been approved and is on the market. wikipedia.orgnih.gov These studies are designed to monitor the drug's long-term effectiveness and safety in a large, diverse patient population and to identify any rare or long-term adverse effects that were not apparent in earlier trials. fda.gov
Given the limited and historical marketing of Etoperidone in Spain and Italy, there is no available information regarding any post-marketing surveillance or long-term outcomes research for this compound. mental-health-matters.org
Therapeutic Research Applications and Efficacy Research
Research in Depressive Disorders
Etoperidone (B1204206) has been investigated for its potential as an antidepressant. Its mechanism of action is primarily linked to its effects on the serotonin (B10506) system. Research indicates that etoperidone exhibits a biphasic action on serotonergic transmission, demonstrating characteristics of both a serotonin (5-HT) antagonist and agonist. nih.gov
In preclinical studies, etoperidone was shown to inhibit the head twitch reaction induced by 5-hydroxytryptophan (B29612) (5-HTP) in mice and rats, a behavioral model often used to screen for antidepressant activity. nih.gov The compound also demonstrated a complex interaction with serotonin receptors. In vitro studies determined its binding affinity (Ki values) for 5-HT1A receptor sites to be 20.2 nM. Further in vivo research in animal models suggested that etoperidone has a predominant antagonistic activity at 5-HT1A receptor sites in the central nervous system, though the possibility of it acting as a weak partial agonist could not be ruled out. This antagonistic activity at 5-HT1A receptors may be relevant to its potential antidepressant effects.
Clinical investigations have compared etoperidone's efficacy to other established antidepressants. For instance, comparative clinical trials have shown that the antidepressant nefazodone (B1678010), which is structurally related to trazodone (B27368) and etoperidone, has a similar efficacy to sertraline in treating depression. wikipedia.org Another study on nefazodone in patients with treatment-resistant or treatment-intolerant depression and high psychiatric comorbidity suggested that approximately 50% of patients may have a substantial response to treatment. nih.gov While these studies are on a related compound, they provide context for the therapeutic potential of this class of drugs in depressive disorders.
| Model/Assay | Species | Key Finding | Reference |
|---|---|---|---|
| 5-HTP Induced Head Twitch | Mice and Rats | Inhibition of head twitch reaction, indicative of antidepressant potential. nih.gov | nih.gov |
| 5-HT1A Receptor Binding Assay | Rat Cerebral Cortical Synaptosomes | Ki value of 20.2 nM for 5-HT1A sites. | |
| 8-OH-DPAT-induced Reciprocal Forepaw Treading | Rats | Inhibited 8-OH-DPAT-induced treading, suggesting 5-HT1A antagonistic activity. |
Investigations in Neurodegenerative Conditions (e.g., Parkinson's Tremors, Dementia, Alzheimer's Disease)
The potential therapeutic applications of etoperidone have been explored in the context of neurodegenerative conditions, although detailed clinical trial data is limited in publicly available literature. The scientific rationale for these investigations often stems from the compound's interaction with neurotransmitter systems that are implicated in these disorders.
Parkinson's Tremors: Research has considered etoperidone for the management of tremors associated with Parkinson's disease. The pathophysiology of Parkinson's disease tremor is not fully understood, and there is a lack of clinical trials specifically addressing its pharmacological treatment with many compounds. nih.gov While levodopa is the most efficacious drug for most patients, other medications are often explored as adjuncts or for patients with an insufficient response. nih.gov The potential utility of etoperidone in this context is likely related to its serotonergic activity, as the serotonin system is known to modulate motor function. However, specific clinical trial results detailing the efficacy of etoperidone for Parkinson's tremors are not extensively documented in the available scientific literature.
Dementia and Alzheimer's Disease: The role of serotonergic and noradrenergic dysfunction in Alzheimer's disease is well-established, with these neuronal systems being affected early in the disease process. nih.gov This has led to research into serotonergic agents as potential treatments for the cognitive and behavioral symptoms of dementia. While extensive efforts to treat Alzheimer's with various serotonergic agents have not consistently shown benefits in cognitive decline, there is ongoing research in this area. nih.gov Trazodone, a compound structurally and pharmacologically related to etoperidone, has been shown in some studies to delay cognitive decline in individuals with Alzheimer's disease pathology, possibly through its effects on sleep. nih.gov Given the similarities, etoperidone has been a compound of interest, but robust clinical trial data specifically evaluating its efficacy in dementia and Alzheimer's disease is not readily found in published research.
| Condition | Rationale for Investigation | Summary of Available Research Findings |
|---|---|---|
| Parkinson's Tremors | Modulation of the serotonin system, which influences motor control. | Mentioned as a compound of interest, but specific clinical trial data on efficacy is not widely available. |
| Dementia and Alzheimer's Disease | Potential to address serotonergic deficits observed in these conditions. | Investigated due to its relation to other serotonergic agents like trazodone, but dedicated clinical trial results for etoperidone are not extensively published. |
Studies in Extrapyramidal Symptoms
Extrapyramidal symptoms (EPS) are drug-induced movement disorders that can arise from the use of certain medications, particularly antipsychotics that block dopamine (B1211576) D2 receptors. healthline.com These symptoms can include dystonia, akathisia, and parkinsonism. psychdb.com The management of EPS often involves reducing the dose of the offending agent, switching to a different medication, or administering anticholinergic drugs. droracle.aibcchildrens.ca
Etoperidone has been studied for its potential role in managing extrapyramidal symptoms. The rationale for this is likely linked to its serotonergic properties. Atypical antipsychotics, which have a lower risk of causing EPS, often exhibit a higher affinity for serotonin 5-HT2A receptors compared to dopamine D2 receptors. healthline.com By modulating the serotonin system, it is hypothesized that etoperidone could potentially alleviate or have a lower propensity to induce EPS. However, detailed clinical studies and data tables specifically quantifying the efficacy of etoperidone in the treatment of pre-existing extrapyramidal symptoms are not widely available in the scientific literature.
Exploratory Research in Male Impotence
The central nervous system plays a crucial role in regulating sexual function, and various neurotransmitter systems, including the serotonergic system, are involved. Consequently, drugs that modulate these systems have been explored for their potential effects on male sexual function, including erectile dysfunction (ED).
Exploratory research has included etoperidone as a compound of interest in the context of male impotence. mdpi.com The mechanism through which etoperidone might influence erectile function is not fully elucidated but is presumed to be related to its complex serotonergic profile. It is important to note that other antidepressants, such as trazodone, have also been investigated for their effects on erectile dysfunction, with some studies suggesting potential benefits, while others highlight sedative effects that could be counterproductive to sexual performance. mdpi.com
Despite the scientific interest, comprehensive clinical trial data, including efficacy rates and comparative analyses for etoperidone in the treatment of male impotence, are not extensively reported in the available literature.
Potential as an Antidote for Serotonergic Psychedelics
Serotonergic psychedelics, such as lysergic acid diethylamide (LSD) and psilocybin, exert their hallucinogenic effects primarily by acting as agonists at serotonin 5-HT2A receptors. Therefore, antagonists of the 5-HT2A receptor are theoretically expected to block these effects and can be considered as potential "trip killers" or antidotes. wikipedia.org
Etoperidone is classified as a serotonin 5-HT2A receptor antagonist. This pharmacological property places it in a class of compounds that could potentially counteract the effects of serotonergic psychedelics. wikipedia.org In preclinical research, etoperidone was found to abolish the effects of LSD in rats pretreated with a drug metabolism inhibitor. nih.gov This finding suggests a direct antagonistic interaction at the receptor level.
Other 5-HT2A antagonists, such as certain atypical antipsychotics and some antidepressants like trazodone, are also recognized for their potential to mitigate the effects of psychedelic substances. wikipedia.org While the theoretical basis for etoperidone's use as a psychedelic antidote is sound, and supported by preclinical evidence, extensive clinical studies specifically evaluating its efficacy and safety for this purpose in humans have not been widely published.
| Mechanism | Supporting Evidence | Implication |
|---|---|---|
| Serotonin 5-HT2A Receptor Antagonism | Pharmacological classification and preclinical studies demonstrating blockade of LSD effects in animal models. nih.gov | Potential to be used to counteract the hallucinogenic effects of serotonergic psychedelics. |
Adverse Event Mechanisms and Safety Research
Cardiovascular System Effects and Underlying Mechanisms
Etoperidone (B1204206) hydrochloride's impact on the cardiovascular system is primarily characterized by hypotension. nih.gov Research comparing the cardiovascular effects of etoperidone with trazodone (B27368) and the tricyclic antidepressant imipramine (B1671792) in animal models revealed that hypotension was the principal effect of both etoperidone and trazodone. In contrast, imipramine primarily produced electrocardiogram (ECG) changes before causing a drop in blood pressure. With etoperidone, ECG alterations, such as a lengthening of the PR interval, were observed only after blood pressure reached very low values. nih.gov
The underlying mechanism for these cardiovascular effects is linked to etoperidone's pharmacological properties, specifically its interaction with catecholamines and its adrenergic receptor blockade. nih.govnih.gov Etoperidone possesses anti-alpha-1-adrenergic activity. nih.gov Blockade of α1-adrenergic receptors in blood vessels leads to vasodilation, a decrease in peripheral resistance, and consequently, a reduction in blood pressure. nih.gov This mechanism is a well-understood cause of orthostatic hypotension associated with various psychotropic medications that have α1-adrenergic blocking properties. nih.govdrugs.com
A study involving healthy volunteers demonstrated that treatment with etoperidone reduced both basal and stress-induced systolic and diastolic blood pressure. This effect was observed without altering the output of catecholamines in response to stressors, suggesting a direct effect on adrenergic receptors rather than a change in stress hormone levels. nih.gov The hypotensive effects are attributed to the alpha-adrenergic antagonism of the drug. researchgate.net The structural similarity of etoperidone to trazodone, which is known to cause hypotension via alpha-1 adrenergic blockade, further supports this mechanism. drugs.comresearchgate.net
Table 1: Comparative Cardiovascular Effects in Rats
| Feature | Etoperidone | Trazodone | Imipramine |
|---|---|---|---|
| Primary Effect | Hypotension | Hypotension | ECG Changes |
| ECG Changes | Occur at very low blood pressure | Occur at very low blood pressure | Occur before blood pressure drop |
| Interaction with Catecholamines | Inhibitory | Inhibitory | Potentiating |
Data sourced from a comparative study on the acute cardiovascular toxicity of the three compounds. nih.gov
Central Nervous System Adverse Effects
The central nervous system (CNS) effects of etoperidone are complex, stemming from its dual action on the serotonergic system. Research indicates that etoperidone exhibits a biphasic effect, functioning as both a serotonin (B10506) antagonist and an agonist. nih.gov The antagonist action is demonstrated by its ability to inhibit the head twitch reaction induced by 5-HTP in animal models. Conversely, at higher doses, it shows a stimulating, agonistic action on the flexor reflex in spinal rats, an effect that is abolished by serotonin antagonists. nih.gov
This dual activity is largely attributed to the compound itself and its major active metabolite, 1-(3'-chlorophenyl)piperazine (mCPP). drugbank.comwikipedia.org mCPP is known to bind to various serotonergic and adrenergic receptors, acting as an agonist at the 5-HT2C receptor and an antagonist at the 5-HT2A receptor. drugbank.com Etoperidone itself is an antagonist of the 5-HT2A receptor. wikipedia.org This intricate pharmacology, involving both the parent drug and its active metabolite, contributes to its profile of CNS effects.
Due to its activity on CNS receptors, etoperidone can potentiate the effects of other CNS depressants. drugbank.com Common CNS adverse effects associated with structurally and pharmacologically similar drugs like trazodone include drowsiness, dizziness, fatigue, and headache, which are linked to antagonism of H1 histamine (B1213489) and alpha-1 adrenergic receptors. nih.govgoodrx.com
Table 2: Etoperidone's Pharmacodynamic Profile
| Site/Transporter | Binding Affinity (Ki, nM) | Action |
|---|---|---|
| 5-HT2A Receptor | 36 | Antagonist |
| α1-Adrenergic Receptor | 38 | Antagonist |
| 5-HT1A Receptor | 85 | Potential Partial Agonist |
| Serotonin Transporter (SERT) | 890 | Weak Inhibitor |
| α2-Adrenergic Receptor | 570 | Antagonist |
| D2 Receptor | 2,300 | Very Weak Antagonist |
| H1 Receptor | 3,100 | Very Weak Antagonist |
| Norepinephrine (B1679862) Transporter (NET) | 20,000 | Negligible Inhibitor |
| Dopamine (B1211576) Transporter (DAT) | 52,000 | Negligible Inhibitor |
Binding affinity values indicate the concentration required to occupy 50% of receptors; a smaller value signifies stronger binding. wikipedia.org
Mechanisms of Dose Intolerance
Dose intolerance to etoperidone can be largely explained by its highly variable pharmacokinetic profile among individuals. drugbank.com A primary factor is the significant first-pass metabolism the drug undergoes after oral administration. This extensive metabolism results in a bioavailability that is not only low but also highly inconsistent between individuals, sometimes being as low as 12%. drugbank.com Such variability means that a standard dose can lead to substantially different plasma concentrations in different people, potentially causing adverse effects in those who achieve higher-than-expected levels. wikipedia.org
Etoperidone is extensively metabolized through at least five different pathways, producing 21 distinct metabolites. drugbank.com The formation of its major active metabolite, mCPP, is a key part of its metabolic process. wikipedia.org The enzymes responsible for this metabolism, likely part of the cytochrome P450 superfamily, can exhibit genetic polymorphisms. wikipedia.org An individual with a genetic defect or variation in a crucial metabolizing enzyme may clear the drug from their system more slowly. wikipedia.org This impaired metabolism can cause the drug to accumulate to toxic levels even at a dose that is considered normal for the general population, leading to intolerance. wikipedia.org
Therefore, dose intolerance is not necessarily a result of hypersensitivity but rather a consequence of pharmacokinetic variability. An individual with a low maximum tolerated concentration (MTC) for etoperidone, potentially due to slower metabolism, will experience significant adverse effects at a dose that is well-tolerated by individuals with more efficient drug metabolism. wikipedia.org
Table 3: Chemical Compounds Mentioned
| Compound Name | Abbreviation |
|---|---|
| Etoperidone hydrochloride | - |
| Trazodone | - |
| Imipramine | - |
| 1-(3'-chlorophenyl)piperazine | mCPP |
Drug Interaction Research
Pharmacokinetic Interaction Mechanisms
Pharmacokinetic interactions occur when one drug alters the absorption, distribution, metabolism, or excretion of another, thereby changing the concentration of the drug available in the body.
The metabolism of etoperidone (B1204206) is predominantly mediated by the cytochrome P450 (CYP) enzyme system, specifically CYP3A4. nih.govtandfonline.comtandfonline.com In vitro studies using human hepatic S9 fractions and microsomes with recombinant CYPs have identified three primary metabolic pathways for etoperidone: alkyl hydroxylation, phenyl hydroxylation, and N-dealkylation. nih.govtandfonline.com
The formation rates of the main metabolites, including the pharmacologically active meta-chlorophenylpiperazine (mCPP), were found to be 10 to 100 times greater with CYP3A4 compared to other CYP enzymes. nih.govtandfonline.com The metabolism of etoperidone and the conversion of its major metabolite, OH-ethyl-Et, to mCPP were significantly inhibited by ketoconazole (B1673606), a specific inhibitor of CYP3A4. nih.govtandfonline.com Conversely, inhibitors specific to other CYP enzymes did not produce significant effects. nih.govtandfonline.com
This strong dependence on the CYP3A4 pathway indicates a high potential for drug interactions. Co-administration of etoperidone with potent inhibitors of CYP3A4 (such as ketoconazole, ritonavir, or clarithromycin) would be expected to impair etoperidone's metabolism, leading to elevated plasma concentrations. Conversely, co-administration with potent CYP3A4 inducers (like rifampicin, carbamazepine, or St. John's wort) could accelerate its metabolism, resulting in lower plasma levels and potentially reduced efficacy. aafp.orgmdpi.com
| Metabolic Pathway | Resulting Metabolite(s) | Mediating Enzyme |
|---|---|---|
| Alkyl Hydroxylation | OH-ethyl-Et (M1) | CYP3A4 (major), CYP2C19 (minor) |
| Phenyl Hydroxylation | OH-phenyl-Et (M2) | CYP3A4 |
| N-dealkylation | m-chlorophenylpiperazine (mCPP, M8) | CYP3A4 |
Drug transport systems, such as the efflux pump P-glycoprotein (P-gp), play a critical role in drug absorption and distribution, including transport across the blood-brain barrier. cafermed.comresearchgate.nettg.org.au There is a significant overlap between substrates of CYP3A4 and substrates of P-gp. tg.org.au While etoperidone's metabolism is heavily reliant on CYP3A4, specific research investigating whether etoperidone is a substrate, inhibitor, or inducer of P-gp or other key drug transporters is not extensively detailed in available literature.
Given the commonality of substrates, a potential for interaction at the transporter level exists. If etoperidone were a P-gp substrate, its absorption and brain penetration could be affected by P-gp inhibitors or inducers. researchgate.nettg.org.au For example, co-administration with a P-gp inhibitor could theoretically increase the bioavailability and central nervous system concentration of etoperidone. tg.org.au However, without specific studies on etoperidone, this remains a theoretical consideration based on the behavior of other psychotropic drugs. researchgate.net
As a substrate for CYP3A4, etoperidone is more likely to be the "victim" in drug interactions, where its own plasma concentrations are altered by CYP3A4 inhibitors or inducers. nih.govtandfonline.com However, etoperidone could potentially act as a perpetrator, affecting the plasma concentrations of other drugs.
If etoperidone acts as an inhibitor of CYP3A4, it could increase the plasma levels of co-administered drugs that are also metabolized by this enzyme. The structurally related antidepressant nefazodone (B1678010) is a known potent inhibitor of CYP3A4. nih.govresearchgate.net While the inhibitory potential of etoperidone itself has been evaluated as minimal, competition for the same metabolic enzyme could still theoretically lead to modest increases in the plasma concentrations of other CYP3A4 substrates. tandfonline.com Numerous potential interactions are listed in pharmacological databases, often noting that etoperidone may decrease the excretion rate of various agents, which could lead to higher serum levels. drugbank.com However, specific clinical studies quantifying the magnitude of etoperidone's effect on the plasma concentrations of other drugs are limited.
Pharmacodynamic Interaction Mechanisms
Pharmacodynamic interactions involve the synergistic, additive, or antagonistic effects of drugs at their receptor targets. Etoperidone's complex pharmacological profile, with activity at multiple neurotransmitter systems, creates a basis for several such interactions.
Etoperidone is classified as a serotonin (B10506) antagonist and reuptake inhibitor (SARI). wikipedia.org Its primary pharmacodynamic effects are mediated through antagonism at serotonin 5-HT2A receptors and weak inhibition of the serotonin transporter (SERT). wikipedia.org Its active metabolite, mCPP, also possesses significant activity at serotonin receptors, acting as an agonist at 5-HT2C receptors and an antagonist at 5-HT2A receptors. drugbank.comnih.gov This complex, biphasic action on serotonergic transmission, exhibiting both antagonistic and agonistic properties, underlies its therapeutic effects and interaction profile. nih.gov
The combination of etoperidone with other serotonergic agents significantly increases the risk of serotonin syndrome, a potentially life-threatening condition caused by excessive serotonergic activity in the central nervous system. uspharmacist.comresearchgate.net Drugs that, when combined with etoperidone, could precipitate this syndrome include:
Selective Serotonin Reuptake Inhibitors (SSRIs)
Serotonin-Norepinephrine Reuptake Inhibitors (SNRIs)
Monoamine Oxidase Inhibitors (MAOIs) wikipedia.org
Tricyclic Antidepressants (TCAs)
Triptans
Certain opioids (e.g., tramadol) uspharmacist.comwikipedia.org
The mechanism for this interaction is the additive effect on synaptic serotonin levels and receptor stimulation. uspharmacist.com Etoperidone's inhibition of serotonin reuptake, combined with another agent that either further blocks reuptake, inhibits serotonin metabolism (like an MAOI), or directly stimulates serotonin receptors, can lead to the triad (B1167595) of symptoms characterizing serotonin syndrome: mental status changes, autonomic hyperactivity, and neuromuscular abnormalities. wikipedia.orgmedscape.com
Etoperidone also acts as an antagonist at alpha-2 adrenergic receptors, although with a lower affinity. wikipedia.orgdrugbank.com The antagonism of presynaptic alpha-2 autoreceptors can lead to an increase in the release of norepinephrine (B1679862). The combination of etoperidone with other drugs that affect blood pressure or have adrenergic activity, such as antihypertensives or sympathomimetics, requires careful consideration due to the potential for additive or opposing effects on blood pressure and heart rate.
| Receptor/Transporter | Binding Affinity (Ki, nM) |
|---|---|
| 5-HT2A Receptor | 36 |
| Alpha-1 Adrenergic Receptor | 38 |
| 5-HT1A Receptor | 85 |
| Alpha-2 Adrenergic Receptor | 570 |
| Serotonin Transporter (SERT) | 890 |
| Norepinephrine Transporter (NET) | 20,000 |
Data sourced from Wikipedia. wikipedia.org A lower Ki value indicates a stronger binding affinity.
Interactions Leading to CNS Depression
Etoperidone hydrochloride, through its pharmacological profile, exhibits the potential to interact with a range of medications, leading to an additive or synergistic depression of the Central Nervous System (CNS). This effect is primarily due to its own CNS depressant properties, which can be potentiated when co-administered with other drugs that also slow down brain activity.
Detailed Research Findings
Research into the specific drug-drug interactions of this compound that result in CNS depression is largely based on its known pharmacological actions and data from similar agents. The primary mechanism underlying these interactions is pharmacodynamic potentiation. When etoperidone is taken with other CNS depressants, the combined effect on neurotransmitter systems, such as serotonin and adrenergic receptors, can lead to enhanced sedation, drowsiness, and cognitive impairment.
While specific clinical trials on etoperidone's interactions with every class of CNS depressant are not extensively documented in publicly available literature, the risk is inferred from its mechanism of action and extensive data available for other psychotropic agents with similar properties. The co-administration of etoperidone with the substances listed in the table below is expected to increase the risk and/or severity of CNS depression.
Table 1: Drugs Interacting with this compound Leading to CNS Depression
| Drug Class | Specific Drug Examples | Potential Clinical Outcome |
|---|---|---|
| Benzodiazepines | Alprazolam, Diazepam, Lorazepam | Increased sedation, dizziness, confusion, and psychomotor impairment. drugbank.com |
| Opioid Analgesics | Morphine, Oxycodone, Fentanyl | Enhanced respiratory depression, profound sedation, and risk of overdose. |
| Antipsychotics | Haloperidol, Olanzapine, Risperidone | Additive sedative effects, increased risk of orthostatic hypotension. drugbank.com |
| Other Antidepressants | Amitriptyline, Mirtazapine | Increased drowsiness and cognitive slowing. drugbank.com |
| Antihistamines (sedating) | Diphenhydramine, Hydroxyzine | Potentiated drowsiness and impairment of alertness. |
| Anticonvulsants | Carbamazepine, Gabapentin, Pregabalin | Increased somnolence and dizziness. drugbank.com |
| Muscle Relaxants | Cyclobenzaprine, Carisoprodol | Enhanced muscle relaxation and sedation. drugbank.com |
| Sedative-Hypnotics | Zolpidem, Eszopiclone | Increased risk of next-day impairment and complex sleep-related behaviors. |
| Alcohol | Ethanol | Significant potentiation of sedative effects, impaired coordination, and judgment. |
Clinical Significance of Observed Drug-Drug Interactions
The clinical significance of drug-drug interactions involving this compound that lead to CNS depression is a critical consideration for patient safety. The potentiation of CNS depressant effects can have a wide range of consequences, from mild impairment to life-threatening events.
The primary concern is the increased risk of excessive sedation and psychomotor impairment. This can significantly affect a patient's ability to perform daily activities that require mental alertness and coordination, such as driving or operating machinery. For elderly patients, who are often more sensitive to the effects of CNS depressants, this can lead to an increased risk of falls and subsequent injuries.
Furthermore, the combination of etoperidone with other CNS depressants, particularly opioids and alcohol, can lead to severe respiratory depression. This is a medical emergency that can result in respiratory arrest and death. The risk is particularly high in individuals with pre-existing respiratory conditions or in cases of overdose.
In a clinical setting, the co-prescription of etoperidone with other CNS depressants necessitates careful consideration and management. Healthcare providers must be aware of the potential for these interactions and should:
Conduct a thorough medication reconciliation to identify all CNS depressant drugs a patient is taking, including over-the-counter medications and alcohol.
Consider alternative therapeutic options that may have a lower risk of CNS depression.
Educate patients about the signs and symptoms of excessive CNS depression and advise them to avoid activities that require mental alertness until the effects of the medication combination are known.
Advise patients to avoid or limit alcohol consumption while taking etoperidone.
Neuropharmacological Investigations
Effects on Brainstem Neuronal Activity and Excitatory Responses
Detailed electrophysiological studies specifically investigating the direct effects of etoperidone (B1204206) hydrochloride on the firing rate and excitatory responses of individual neurons within the brainstem are not extensively available in the current body of scientific literature. The brainstem, a critical region for regulating arousal, autonomic functions, and processing sensory information, contains key neuronal clusters such as the locus coeruleus and the nucleus of the solitary tract. While the precise impact of etoperidone on these specific nuclei is not well-documented, its known interactions with neurotransmitter systems that heavily modulate brainstem activity, such as the serotonergic and adrenergic systems, suggest an indirect influence. For instance, drugs with antagonist properties at α2-adrenergic receptors can modulate the firing rate of neurons in the locus coeruleus.
Similarly, specific research on etoperidone's modulation of excitatory amino acid systems, such as those involving glutamate (B1630785) and aspartate, is limited. These systems are fundamental for fast excitatory neurotransmission throughout the central nervous system, including the brainstem. The function of N-methyl-D-aspartate (NMDA) and α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors is crucial for synaptic plasticity and neuronal excitation. While some antipsychotic and antidepressant medications are known to interact with these systems, direct evidence linking etoperidone to significant modulation of NMDA or AMPA receptor activity or excitatory postsynaptic potentials in the brainstem is not clearly established in published research.
Modulation of Neurotransmitter Systems in the Central Nervous System
A pivotal aspect of etoperidone's pharmacology is its metabolism to 1-(3-chlorophenyl)piperazine (B195711) (m-CPP), an active metabolite that significantly contributes to its effects on the serotonergic system. nih.govnih.govresearchgate.net Etoperidone itself demonstrates a biphasic effect on serotonin (B10506) transmission, acting as both an antagonist at certain serotonin receptors and, through its metabolite m-CPP, an agonist at others. nih.gov
Serotonin System:
Etoperidone displays a notable affinity for several serotonin receptor subtypes. It acts as a potent antagonist at the 5-HT2A receptor and also has an affinity for the 5-HT1A receptor, where it may act as a partial agonist. nih.govnih.gov The antagonistic activity at the 5-HT2A receptor is a characteristic shared with other atypical antidepressants and antipsychotics.
The active metabolite, m-CPP, is a nonselective serotonin receptor agonist with some antagonistic properties. researchgate.net Specifically, m-CPP is known to be an agonist at 5-HT2C receptors and an antagonist at 5-HT2A receptors. nih.gov This dual action of the parent compound and its metabolite results in a complex modulation of the serotonergic system. Studies have shown that etoperidone can inhibit the head twitch response induced by 5-hydroxytryptophan (B29612) (5-HTP) in rodents, a behavior associated with 5-HT2A receptor activation. nih.gov However, at higher doses, it can produce a stimulating action that is mediated by serotonergic pathways, likely due to the formation of m-CPP. nih.gov
Adrenergic System:
Etoperidone is a potent antagonist of α1-adrenergic receptors and also possesses an affinity for α2-adrenergic receptors. nih.govnih.gov This antagonism of adrenergic receptors is thought to contribute to some of the sedative and cardiovascular effects observed with this class of drugs. nih.gov
Dopamine (B1211576) System:
Etoperidone exhibits a very weak affinity for the D2 dopamine receptor. nih.govnih.gov This low affinity for D2 receptors distinguishes it from typical antipsychotic medications and is a hallmark of atypical antidepressants.
Neurotransmitter Reuptake:
Etoperidone has a weak inhibitory effect on the reuptake of serotonin, norepinephrine (B1679862), and dopamine. nih.gov Its affinity for the serotonin transporter (SERT) is weak, and its affinity for the norepinephrine transporter (NET) and dopamine transporter (DAT) is negligible. nih.govnih.gov
The multifaceted interactions of etoperidone and its active metabolite, m-CPP, with various receptors are summarized in the table below.
| Receptor/Transporter | Etoperidone Affinity (Ki, nM) | Etoperidone Action | m-CPP Action |
|---|---|---|---|
| 5-HT1A | 85 | Antagonist / Partial Agonist | Agonist |
| 5-HT2A | 36 | Antagonist | Antagonist |
| 5-HT2C | - | - | Agonist |
| α1-Adrenergic | 38 | Antagonist | - |
| α2-Adrenergic | 570 | Antagonist | - |
| D2 (Dopamine) | 2,300 | Antagonist | - |
| Serotonin Transporter (SERT) | 890 | Weak Inhibitor | - |
| Norepinephrine Transporter (NET) | 20,000 | Negligible | - |
| Dopamine Transporter (DAT) | 52,000 | Negligible | - |
Long-term Neurobiological Adaptations
There is a significant lack of research specifically investigating the long-term neurobiological adaptations resulting from chronic administration of etoperidone hydrochloride. However, general principles of neuroplasticity in response to long-term treatment with antidepressant and antipsychotic medications can provide a theoretical framework.
Chronic exposure to drugs that modulate neurotransmitter systems often leads to adaptive changes in the brain, including alterations in receptor density and sensitivity. For instance, long-term blockade of dopamine D2 receptors by antipsychotics can lead to an upregulation of these receptors. nih.gov Similarly, chronic treatment with various antidepressants has been shown to increase neurogenesis in the hippocampus of adult rats. researchgate.netnih.govnih.gov This increase in the birth of new neurons is a process that aligns with the typical therapeutic lag of several weeks observed with most antidepressant medications.
Furthermore, long-term antidepressant treatment can influence the expression of neurotrophic factors, such as brain-derived neurotrophic factor (BDNF). nih.govjsu-mse.comyoutube.com BDNF plays a crucial role in neuronal survival, growth, and synaptic plasticity. While specific studies on etoperidone's effect on BDNF are not available, this is a common pathway of investigation for many psychotropic medications.
It is important to emphasize that these are general neuroadaptive mechanisms observed with related classes of drugs, and direct experimental evidence for these changes with long-term etoperidone use is not present in the available scientific literature. Further research would be necessary to elucidate the specific long-term neurobiological adaptations induced by chronic etoperidone administration.
Comparative Pharmacological Studies
Comparison with Trazodone (B27368): Pharmacodynamic and Pharmacokinetic Profiles
Etoperidone (B1204206) and trazodone are structurally related atypical antidepressants that, along with their shared active metabolite, meta-chlorophenylpiperazine (mCPP), exhibit complex and sometimes opposing pharmacological effects. Both parent compounds are known to produce sedation and demonstrate signs of alpha-adrenergic blockade nih.gov. In contrast, their metabolite, mCPP, is associated with signs of serotoninergic stimulation nih.gov.
A key pharmacodynamic distinction lies in their effects on peripheral neurotransmitters. While etoperidone and trazodone inhibit the peripheral actions of norepinephrine (B1679862) (NE) and serotonin (B10506) (5-HT), mCPP potentiates these effects nih.gov. At the receptor level, both etoperidone and trazodone show a predominant antagonistic activity at 5-HT1A receptor sites.
Table 1: Comparative Pharmacodynamic and Pharmacokinetic Properties of Etoperidone and Trazodone
| Feature | Etoperidone | Trazodone |
| Primary Pharmacodynamic Effects | Sedation, alpha-adrenergic blockade | Sedation, alpha-adrenergic blockade |
| Effect on Peripheral NE and 5-HT | Inhibition | Inhibition |
| 5-HT1A Receptor Activity | Antagonist | Antagonist |
| Active Metabolite | m-chlorophenylpiperazine (mCPP) | m-chlorophenylpiperazine (mCPP) |
| Metabolite Pharmacodynamics | Serotoninergic stimulation | Serotoninergic stimulation |
| Bioavailability | Highly variable, can be as low as 12% | 63-91% |
| Time to Peak Plasma Concentration | 1.4–4.8 hours | ~1 hour (fasting), ~2 hours (with food) |
| Plasma Protein Binding | Extensive | 89–95% |
| Elimination Half-life | ~21.7 hours | Biphasic: 3–6 hours (initial phase), 5–9 hours (second phase) |
| Volume of Distribution | 0.23–0.69 L/kg | 0.47–0.84 L/kg |
| Clearance | Apparent clearance of 1.01 mL/min | ~8.5 L/h |
Comparison with Nefazodone (B1678010): Receptor Binding and Metabolic Similarities
Nefazodone is a chemically related analogue of etoperidone. Both compounds belong to the phenylpiperazine class of antidepressants and undergo metabolism to form the active metabolite, mCPP nih.gov. This shared metabolic pathway contributes to some overlap in their pharmacological activity.
The primary mechanism of action for nefazodone involves potent antagonism of the 5-HT2A receptor and weak inhibition of serotonin and norepinephrine reuptake. Etoperidone's activity is largely attributed to its metabolite, mCPP, which acts as an agonist at the 5-HT2C receptor and an antagonist at the 5-HT2A receptor. The parent compound, etoperidone, also contributes to activity at α-adrenergic receptors.
Table 2: Comparative Receptor Binding Profile (Ki in nM) of Etoperidone, Trazodone, and Nefazodone
| Receptor | Etoperidone | Trazodone | Nefazodone |
| 5-HT1A | 20.2 (Antagonist) | 23.6 (Antagonist) | 87 |
| 5-HT2A | Antagonist (via mCPP) | 1.3 | 26 |
| 5-HT2C | Agonist (via mCPP) | 3.5 | 4 |
| α1-adrenergic | Active | 38 | 5.4 |
| α2-adrenergic | - | 330 | 60 |
| Dopamine (B1211576) D2 | - | 470 | 360 |
| Serotonin Transporter (SERT) | - | 160 | 200 |
| Norepinephrine Transporter (NET) | - | 3100 | 500 |
Note: A lower Ki value indicates a higher binding affinity.
Differentiation from Tricyclic Antidepressants and SSRIs
Etoperidone's mechanism of action distinguishes it from both tricyclic antidepressants (TCAs) and selective serotonin reuptake inhibitors (SSRIs). The primary therapeutic action of TCAs and SSRIs is the inhibition of neurotransmitter reuptake. TCAs non-selectively block the reuptake of both serotonin and norepinephrine, but also interact with histaminic, cholinergic, and alpha1-adrenergic receptors, which contributes to their significant side effect profile. SSRIs, on the other hand, are highly selective for the serotonin transporter.
In contrast, etoperidone's antidepressant effects are not primarily driven by reuptake inhibition. Its main mechanism is through the antagonistic activity at serotonin 5-HT2A receptors and partial agonism/antagonism at 5-HT1A receptors, mediated in large part by its active metabolite, mCPP. This different mode of action results in a distinct clinical profile compared to TCAs and SSRIs. While trazodone and nefazodone share this 5-HT2 receptor antagonism, they are also weak serotonin reuptake inhibitors.
Table 3: Mechanistic Comparison of Etoperidone, TCAs, and SSRIs
| Mechanism of Action | Etoperidone | Tricyclic Antidepressants (TCAs) | Selective Serotonin Reuptake Inhibitors (SSRIs) |
| Primary Mechanism | 5-HT2A and 5-HT1A receptor antagonism | Inhibition of serotonin and norepinephrine reuptake | Selective inhibition of serotonin reuptake |
| Receptor Selectivity | Targets specific serotonin receptor subtypes | Low selectivity, affects multiple neurotransmitter systems | High selectivity for the serotonin transporter |
| Reuptake Inhibition | Weak | Potent (Serotonin and Norepinephrine) | Potent (Serotonin) |
| Receptor Blockade | Alpha-adrenergic | Histaminic, Cholinergic, Alpha-adrenergic | Minimal to none |
Emerging Research Areas and Future Directions
Advanced Metabolite Research and Profiling
Moreover, investigating the specific cytochrome P450 (CYP) isoenzymes responsible for the various metabolic pathways of etoperidone (B1204206) is a critical area for future research. While CYP3A4 is known to be involved in the formation of mCPP, the roles of other CYP enzymes in the metabolism of the parent compound and its numerous metabolites are not fully understood. medchemexpress.com This knowledge is fundamental for predicting and avoiding potential drug-drug interactions.
| Metabolic Pathway | Key Enzymes (Putative) | Resulting Metabolites (Examples) | Potential Pharmacological Activity |
| N-dealkylation | CYP3A4 | m-chlorophenylpiperazine (mCPP) | Serotonin (B10506) receptor agonist, serotonin releasing agent |
| Aromatic Hydroxylation | - | Hydroxylated etoperidone derivatives | May retain some affinity for serotonin and adrenergic receptors |
| Side-chain Oxidation | - | Oxidized etoperidone derivatives | Likely reduced pharmacological activity |
Personalized Medicine Approaches based on Pharmacogenomics
The significant inter-individual variability observed in the response to many psychotropic drugs is, in part, attributable to genetic polymorphisms in drug-metabolizing enzymes and drug targets. For etoperidone hydrochloride, a personalized medicine approach guided by pharmacogenomics could significantly enhance its therapeutic index.
Given that CYP3A4 is a key enzyme in the metabolism of etoperidone, genetic variations in the CYP3A4 gene could lead to clinically significant differences in drug exposure and, consequently, in efficacy and tolerability. Individuals who are poor metabolizers of CYP3A4 may experience higher plasma concentrations of etoperidone, potentially leading to an increased risk of adverse effects. Conversely, ultra-rapid metabolizers might have lower-than-expected plasma levels, which could result in a lack of therapeutic response at standard doses.
Future research should focus on conducting pharmacogenomic studies to specifically investigate the association between CYP3A4 and other relevant CYP gene polymorphisms and the clinical outcomes of etoperidone treatment. This would involve genotyping patients and correlating their genetic profiles with pharmacokinetic data and clinical response measures.
Furthermore, pharmacogenomic investigations should also extend to genes encoding for the molecular targets of etoperidone, such as the serotonin and adrenergic receptors. Polymorphisms in these receptor genes could influence the pharmacodynamic response to the drug, independent of its metabolism.
| Gene | Polymorphism Type | Potential Impact on Etoperidone Therapy |
| CYP3A4 | Single Nucleotide Polymorphisms (SNPs) | Altered metabolism leading to variations in plasma concentrations of etoperidone and mCPP. |
| HTR2A (5-HT2A receptor) | SNPs | Altered receptor affinity and signaling, potentially influencing therapeutic efficacy and side effect profile. |
| ADRA1A (α1A-adrenergic receptor) | SNPs | Altered receptor function, which could affect both therapeutic and adverse effects. |
Novel Delivery Systems for Enhanced Therapeutic Index
The pharmacokinetic properties of this compound, including its extensive first-pass metabolism and relatively short half-life, present opportunities for the application of novel drug delivery systems to enhance its therapeutic index.
Controlled-release formulations could provide more stable plasma concentrations of etoperidone over a 24-hour period. This would not only improve patient compliance by allowing for once-daily dosing but could also mitigate side effects associated with peak plasma concentrations. Technologies such as osmotic pump systems, matrix tablets, or multiparticulate systems could be explored for this purpose.
Nanotechnology-based delivery systems, such as liposomes or polymeric nanoparticles, offer the potential for targeted drug delivery and improved bioavailability. Encapsulating etoperidone in such nanocarriers could protect it from premature metabolism and facilitate its transport across biological membranes, including the blood-brain barrier. This could lead to a more efficient delivery of the drug to its site of action in the central nervous system, potentially allowing for lower doses and a reduced side effect burden.
Furthermore, the development of transmucosal delivery systems, such as nasal or sublingual formulations, could bypass hepatic first-pass metabolism altogether. This would lead to a more direct and rapid entry of the drug into the systemic circulation, potentially offering a faster onset of action, which could be particularly beneficial in certain clinical situations.
High-Throughput Screening for Structure-Activity Relationship Elucidation
High-throughput screening (HTS) methodologies can be powerfully applied to further elucidate the structure-activity relationships (SAR) of etoperidone and its analogs. By synthesizing and screening a large library of related compounds, it is possible to identify molecules with improved pharmacological profiles.
One key objective of such a screening program would be to identify derivatives with enhanced selectivity for specific receptor subtypes. For example, molecules with a higher affinity for 5-HT2A receptors and reduced affinity for α1-adrenergic receptors could retain the therapeutic benefits of etoperidone while minimizing side effects such as orthostatic hypotension and sedation.
HTS could also be employed to discover compounds that are less susceptible to metabolism into active metabolites like mCPP. This could lead to a more predictable pharmacokinetic and pharmacodynamic profile. In vitro assays using human liver microsomes or recombinant CYP enzymes could be integrated into the HTS workflow to rapidly assess the metabolic stability of new chemical entities.
Finally, computational modeling and in silico screening can be used in conjunction with HTS to rationalize the SAR data and to guide the design of new etoperidone analogs with optimized properties. This integrated approach of medicinal chemistry, HTS, and computational modeling holds the promise of developing next-generation compounds inspired by the unique pharmacology of etoperidone, but with a superior therapeutic profile.
Q & A
Basic Research Questions
Q. How can researchers validate analytical methods for quantifying Etoperidone hydrochloride in pharmaceutical formulations?
- Methodological Answer : To validate analytical methods (e.g., HPLC, UV-Vis), follow pharmacopeial guidelines for parameters like specificity, linearity, accuracy, precision, and robustness. For example, impurity profiling should adhere to acceptance criteria similar to those in Table 1 of USP monographs, where peak responses for impurities are normalized against the main compound . Include system suitability tests and cross-validate results using reference standards.
Q. What safety protocols are critical when handling this compound in laboratory settings?
- Methodological Answer : Implement OSHA HCS-compliant practices:
- Use personal protective equipment (PPE) including gloves, lab coats, and eye protection.
- Avoid skin/eye contact and inhalation; work in a fume hood for powder handling.
- Follow decontamination procedures (e.g., immediate removal of contaminated clothing, thorough handwashing) as outlined in safety data sheets for analogous hydrochlorides .
- Store separately from incompatible substances (e.g., strong oxidizers) .
Q. What are the standard pharmacological models for assessing this compound’s antidepressant activity?
- Methodological Answer : Preclinical studies often use rodent models (e.g., forced swim test, tail suspension test) to evaluate acute antidepressant effects. For chronic efficacy, employ relapse prevention models in schizophrenia trials, mirroring double-blind, randomized protocols with placebo and active comparators (e.g., haloperidol) . Dose-response studies should include fixed-dose regimens and longitudinal behavioral assessments.
Advanced Research Questions
Q. How should researchers design clinical trials to evaluate this compound’s efficacy in preventing psychotic relapse?
- Methodological Answer : Adopt a multicenter, double-blind, randomized controlled trial (RCT) design with:
- Inclusion criteria : Chronic/subchronic schizophrenia patients in remission.
- Outcome measures : Time to relapse, PANSS (Positive and Negative Syndrome Scale) scores.
- Dosing : Multi-arm fixed-dose comparisons (e.g., 50–300 mg/day) against standard care.
- Statistical power : Calculate sample size using historical relapse rates (e.g., 30–40% in placebo groups) .
Q. How can molecular dynamics (MD) simulations analyze synergistic interactions between Etoperidone and other molecules?
- Methodological Answer :
Simulation setup : Run 100 ns MD simulations with explicit solvent models (e.g., TIP3P water).
Binding analysis : Calculate binding free energies (MM-PBSA/GBSA) for Etoperidone at CAS (catalytic active site) and PAS (peripheral anionic site) regions of target proteins (e.g., ACE).
Synergy validation : Compare occupancy maps of Etoperidone and co-administered molecules (e.g., Queuine) to confirm non-overlapping binding sites .
Q. What strategies optimize formulation stability of this compound in preclinical studies?
- Methodological Answer :
- Excipient screening : Test viscosity-reducing agents (e.g., benzenesulfonic acid) to enhance solubility.
- Stability testing : Conduct accelerated stability studies (40°C/75% RH) over 1–3 months. Monitor degradation via HPLC and adjust pH/buffering agents (e.g., citrate-phosphate) to mitigate hydrolysis .
Q. How can researchers resolve discrepancies between computational and experimental binding site data for Etoperidone?
- Methodological Answer :
- Experimental validation : Use mutagenesis or X-ray crystallography to confirm MD-predicted binding residues.
- Data reconciliation : Apply statistical tools (e.g., Bland-Altman plots) to quantify variance between computational binding energies and experimental IC50/Ki values .
Q. What in vitro models best predict this compound’s metabolic pathways and drug interactions?
- Methodological Answer :
- Hepatocyte assays : Use primary human hepatocytes or HepG2 cells to assess CYP450-mediated metabolism.
- Microsomal stability studies : Incubate Etoperidone with liver microsomes; quantify metabolites via LC-MS.
- Interaction screening : Co-incubate with CYP inhibitors (e.g., ketoconazole for CYP3A4) to identify metabolic liabilities .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
